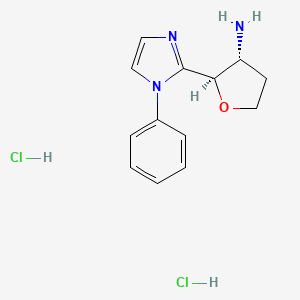

5-bromo-N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Antibacterial Activity

5-bromo-N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-sulfonamide: derivatives have shown emergent antibacterial activity. These compounds, when used in conjunction with cell-penetrating peptides like octaarginine, exhibit potent antibacterial properties against both Gram-negative and Gram-positive bacteria . The hybrid antimicrobial strategy of combining thiazole and sulfonamide groups enhances the effectiveness of these compounds. They have been particularly effective against strains such as S. aureus and A. xylosoxidans , with low minimum inhibitory concentrations (MICs), indicating their potential as therapeutic agents .

Antimicrobial Drug Development

The thiazole moiety present in these compounds is known for its role in antimicrobial drug development. Thiazoles are part of many biologically active compounds, including sulfathiazole, which is an antimicrobial drug . The combination of thiazole and sulfonamide groups in these derivatives can lead to the development of new antimicrobial drugs with lesser side effects and increased efficacy against multidrug-resistant pathogens .

Antifungal Applications

Thiazole derivatives, including those with a sulfonamide group, have been screened for their antifungal activity. The compounds have been tested against various fungal strains, and modifications to their structure, such as substituting with n-alkylbromides, have been explored to enhance their antifungal properties . This indicates the potential of 5-bromo-N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-sulfonamide in treating fungal infections.

Antitumor and Cytotoxic Drug Design

Thiazole derivatives have been observed to possess antitumor and cytotoxic activities. The structural features of these compounds, including the thiazole ring, contribute to their ability to act as antineoplastic drugs . Research into the cytotoxic properties of these derivatives could lead to the development of new cancer therapies.

Neuroprotective Agents

The thiazole ring is a key component in the synthesis of neuroprotective agents. These compounds have the potential to protect neuronal cells from damage or degeneration. Given the presence of the thiazole group in 5-bromo-N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-sulfonamide , it could be explored for its neuroprotective capabilities, particularly in the context of diseases like Alzheimer’s and Parkinson’s .

Antioxidant Properties

Thiazole derivatives have also been associated with antioxidant properties. Antioxidants are crucial in combating oxidative stress in cells, which can lead to chronic diseases. The exploration of 5-bromo-N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-sulfonamide for its antioxidant capacity could contribute to the development of treatments for conditions caused by oxidative damage .

作用機序

Target of Action

Thiazole derivatives, which this compound is a part of, are known to have diverse biological activities . They have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, depending on the specific derivative and target . For instance, some thiazole derivatives have been found to have antimicrobial, antifungal, and antiviral activities .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways, depending on the specific derivative and its target . For example, some thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Result of Action

Thiazole derivatives are known to have various effects at the molecular and cellular level, depending on the specific derivative and its target . For example, some thiazole derivatives have been found to have antimicrobial, antifungal, and antiviral activities .

特性

IUPAC Name |

5-bromo-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O3S3/c15-12-5-6-13(22-12)23(18,19)17-9-10-1-3-11(4-2-10)20-14-16-7-8-21-14/h1-8,17H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUDPGVGZKDVHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(S2)Br)OC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl(pyrrolidin-1-yl)methanone;hydrochloride](/img/structure/B2993538.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2993541.png)

![Methyl 3-[(3-bromophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/structure/B2993547.png)

![2-(4-(1-methyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2993548.png)

![N-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2993549.png)